

4-Chloro-2,5-dimethoxynitrobenzene physical properties

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Compound of Interest

Compound Name: 4-Chloro-2,5-dimethoxynitrobenzene

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An In-depth Technical Guide to the Physical Properties of **4-Chloro-2,5-dimethoxynitrobenzene**

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2,5-dimethoxynitrobenzene is a substituted nitroaromatic compound with significant utility as a chemical intermediate.^[1] Its molecular architecture, featuring a chlorinated and dimethoxylated benzene ring activated by a nitro group, makes it a valuable precursor in the synthesis of dyes, pigments, and other specialty chemicals.^{[1][2]} A thorough understanding of its physical properties is paramount for its effective handling, application in synthetic protocols, and for ensuring laboratory safety. This guide provides a comprehensive overview of the core physical and chemical characteristics of **4-Chloro-2,5-dimethoxynitrobenzene**, grounded in authoritative data to support research and development activities.

Chemical Identity and Molecular Structure

Correctly identifying a chemical compound is the foundation of all scientific work. **4-Chloro-2,5-dimethoxynitrobenzene** is unambiguously identified by its unique CAS number and molecular formula.

- IUPAC Name: 1-chloro-2,5-dimethoxy-4-nitrobenzene^{[3][4]}

- Synonyms: 2,5-Dimethoxy-4-chloronitrobenzene, Nitrochlorohydroquinone dimethyl ether[5][6]
- CAS Number: 6940-53-0[1][3][4][5][7]
- Molecular Formula: C₈H₈ClNO₄[1][3][4][5][7]
- Molecular Weight: 217.61 g/mol [5][7]

The structural arrangement of its constituent atoms dictates its reactivity and physical behavior. The key functional groups—a nitro group, two methoxy groups, and a chlorine atom—are positioned on a benzene ring, influencing its electronic properties and intermolecular interactions.

Caption: Molecular structure of **4-Chloro-2,5-dimethoxynitrobenzene**.

Physicochemical Properties

The bulk physical properties of a compound are critical for process design, purification, and formulation. **4-Chloro-2,5-dimethoxynitrobenzene** is a pale yellow solid at room temperature. [7] Its key physicochemical data are summarized below.

Property	Value	Source(s)
Appearance	Pale Yellow Solid	[7]
Melting Point	141 - 145 °C	[3][5][7]
Boiling Point	345.8 °C at 760 mmHg	[5]
Density	1.349 g/cm ³	[5]
Refractive Index	1.545	[5]
XLogP3	2.78860	[5]

The melting point shows slight variation across different sources, which is common and can depend on the purity of the sample and the analytical method used. For instance, one source

specifies a melting point of 144-145 °C when recrystallized from ethanol.[5] This information is crucial for selecting appropriate solvents for purification.

Solubility Profile

The solubility of a compound is a critical parameter for reaction kinetics, work-up procedures, and purification (e.g., crystallization). **4-Chloro-2,5-dimethoxynitrobenzene** is generally insoluble in water.[8] However, its solubility has been systematically investigated in various organic solvents and binary solvent mixtures.

A detailed study using a dynamic method over a temperature range of 277 to 340 K revealed a direct relationship between solubility and temperature in all tested solvents.[8][9]

- **Binary Solvent Mixtures:** In methanol-water and ethanol-water mixtures, the solubility of **4-Chloro-2,5-dimethoxynitrobenzene** increases with both rising temperature and an increasing proportion of the organic solvent (methanol or ethanol).[8]
- **Pure Organic Solvents:** The compound's solubility has also been determined in solvents such as 2-methoxyethanol, 2-ethoxyethanol, 1-methoxy-2-propanol, and diethylene glycol.[8][9]

This empirical data is invaluable for process optimization. For example, in the catalytic reduction of **4-Chloro-2,5-dimethoxynitrobenzene** to its corresponding aniline, selecting a solvent system where the starting material is soluble but the product may be less so at lower temperatures can facilitate isolation via crystallization.

Spectroscopic Data for Structural Confirmation

Spectroscopic techniques provide the definitive "fingerprint" of a molecule, allowing for structural verification and purity assessment.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ¹H NMR would show distinct signals for the aromatic protons and the two methoxy group protons, with chemical shifts and coupling patterns confirming the substitution pattern on the benzene ring.

- ^{13}C NMR provides information on the number and electronic environment of all carbon atoms in the molecule.[10]
- Infrared (IR) Spectroscopy: Key vibrational frequencies confirm the presence of specific functional groups. Expected characteristic peaks include strong absorptions for the nitro group (asymmetric stretching around 1520 cm^{-1}) and C-O stretching for the methoxy groups ($\sim 1250\text{ cm}^{-1}$).[1]
- Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the compound's mass (m/z 217.6), with an isotopic pattern characteristic of a molecule containing one chlorine atom.[4]

Caption: A typical workflow for structural confirmation using NMR spectroscopy.

Safety, Handling, and Storage

From a safety perspective, **4-Chloro-2,5-dimethoxynitrobenzene** is classified as hazardous. It is essential to consult the latest Safety Data Sheet (SDS) before handling.

- Hazard Classification: It is considered hazardous to the aquatic environment with long-lasting effects (H411).[5]
- Precautionary Measures:
 - Prevention: Avoid release to the environment (P273).[5] Wear suitable protective clothing, gloves, and eye/face protection.[5][11] Handle in a well-ventilated place and avoid the formation of dust.[5]
 - Response: In case of spillage, collect it (P391).[5] For skin or eye contact, rinse immediately and thoroughly with water.[11] If inhaled, move the person to fresh air.[11]
 - Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with local regulations (P501).[5]
- Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[5]

Application as a Synthetic Intermediate

The primary utility of **4-Chloro-2,5-dimethoxynitrobenzene** lies in its role as a precursor for more complex molecules. Its most notable application is in the synthesis of 4-chloro-2,5-dimethoxyaniline (CDMA) through the catalytic reduction of the nitro group.[1][2][12][13] CDMA is a valuable intermediate for producing azo dyes and pigments, such as Permanent Yellow HR.[1][9] The reduction is typically carried out using hydrogen gas with a catalyst, such as platinum on carbon, in an aromatic solvent.[2][13]

Conclusion

4-Chloro-2,5-dimethoxynitrobenzene is a well-characterized chemical intermediate with a defined set of physical properties. Its solid nature, specific melting point range, and established solubility profiles in various solvent systems provide the necessary data for scientists to design synthetic routes, develop purification strategies, and handle the material safely. The available spectroscopic data ensures that its identity and purity can be rigorously controlled, which is a prerequisite for its use in research and manufacturing, particularly in the regulated fields of dye and pigment production.

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